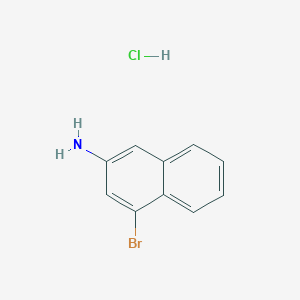

4-Bromonaphthalen-2-amine hydrochloride

Description

Strategic Importance of Naphthalenamine Scaffolds in Modern Chemical Research

The naphthalenamine scaffold is a privileged structural motif in modern chemical research due to its prevalence in a variety of biologically active compounds and functional materials. These derivatives are integral to the synthesis of pharmaceuticals, including antibiotics and anti-inflammatory medications. rug.nl Their applications extend to the production of dyes and pigments, pesticides, and advanced materials such as polymers and resins. wikipedia.org The rigid, bicyclic aromatic system of naphthalene (B1677914) provides a versatile platform for the introduction of various functional groups, allowing for the fine-tuning of steric and electronic properties to achieve desired biological or material characteristics.

In medicinal chemistry, the naphthalene scaffold is a core component of numerous therapeutic agents. google.com However, concerns about the potential toxicity and mutagenicity of the naphthalene core have prompted investigations into "scaffold-hopping" strategies, where the naphthalene ring is replaced by other bicyclic systems, such as isoquinoline, to improve the safety profile while maintaining biological activity. google.com This ongoing research underscores the continued importance of understanding the structure-activity relationships of naphthalene-based compounds.

Positioning of 4-Bromonaphthalen-2-amine (B1280848) Hydrochloride as a Key Synthetic Intermediate

4-Bromonaphthalen-2-amine hydrochloride stands out as a key synthetic intermediate due to its dual functionality. The presence of both an amino group and a bromine atom on the naphthalene ring allows for a diverse range of chemical transformations. The amino group can act as a nucleophile or be converted into a diazonium salt, which is a versatile precursor for a variety of functional groups. wikipedia.orgnumberanalytics.com The bromine atom serves as a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. wikipedia.orglibretexts.org

This dual reactivity makes this compound a valuable building block for the construction of complex, polysubstituted naphthalene derivatives. For instance, the related compound 1-amino-4-bromonaphthalene (B167286) is utilized in palladium-catalyzed Suzuki coupling reactions to synthesize more elaborate molecular architectures. google.com The hydrochloride salt form of the amine enhances its stability and ease of handling in synthetic procedures.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C10H9BrClN |

| Molecular Weight | 258.54 g/mol |

| CAS Number | 90766-35-1 |

| Physical Form | Powder |

| Storage Temperature | Room Temperature |

Data sourced from Sigma-Aldrich sigmaaldrich.com

Historical Context of Naphthalenamine Functionalization Methodologies

The methods for functionalizing naphthalenamines have evolved significantly over time, driven by the need for greater efficiency and regioselectivity.

Early Methods: Electrophilic Aromatic Substitution

Historically, the functionalization of naphthalene and its derivatives relied heavily on electrophilic aromatic substitution reactions. wikipedia.org However, controlling the position of the incoming electrophile on the naphthalene ring proved to be a significant challenge, often leading to mixtures of isomers. wikipedia.org The regioselectivity of these reactions is dictated by the electronic properties of the substituents already present on the ring, making the synthesis of specific isomers a complex task.

The Dawn of Catalysis: The Sandmeyer Reaction

Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction provided a reliable method for converting aryl amines into aryl halides via their diazonium salts, using copper salts as catalysts. wikipedia.orgnumberanalytics.com This reaction was a major advancement, offering a way to introduce halides and other functional groups onto the aromatic ring with a degree of control not achievable through direct halogenation. wikipedia.orgnumberanalytics.com

Modern Era: Transition Metal-Catalyzed Cross-Coupling

The late 20th and early 21st centuries witnessed a revolution in organic synthesis with the advent of transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, developed in the 1990s, has become a cornerstone for the formation of carbon-nitrogen bonds, allowing for the coupling of amines with aryl halides under relatively mild conditions. wikipedia.orglibretexts.org This reaction has largely replaced harsher, classical methods and has significantly expanded the scope of accessible aryl amine structures. wikipedia.org

The development of increasingly sophisticated phosphine (B1218219) ligands for palladium catalysts has further enhanced the efficiency and substrate scope of these reactions. youtube.com These modern catalytic methods have provided chemists with unprecedented control over the synthesis of complex naphthalenamine derivatives, paving the way for the discovery of new drugs and materials.

Below is a timeline highlighting key milestones in naphthalenamine functionalization:

| Year | Milestone | Significance |

| 1866 | Elucidation of the structure of naphthalene | Provided the foundational understanding of the molecule's structure. |

| 1884 | Discovery of the Sandmeyer reaction | Enabled the conversion of aromatic amines to a variety of functional groups via diazonium salts. wikipedia.orgnumberanalytics.com |

| 1983 | First report of Pd-catalyzed C-N couplings | Laid the groundwork for modern amination reactions. wikipedia.orglibretexts.org |

| 1994-present | Development of the Buchwald-Hartwig amination | Revolutionized the synthesis of aryl amines with broad substrate scope and mild reaction conditions. wikipedia.orglibretexts.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-bromonaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.ClH/c11-10-6-8(12)5-7-3-1-2-4-9(7)10;/h1-6H,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVUGDJNKRYXSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90766-35-1 | |

| Record name | 4-bromonaphthalen-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 4 Bromonaphthalen 2 Amine Hydrochloride

Reactions Involving the Bromo Moiety

The presence of the bromine atom on the naphthalene (B1677914) ring of 4-Bromonaphthalen-2-amine (B1280848) hydrochloride allows for its participation in a range of cross-coupling reactions. These transformations are pivotal for the functionalization of the naphthalene core, leading to the synthesis of diverse derivatives with potential applications in materials science and medicinal chemistry.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo group in 4-Bromonaphthalen-2-amine hydrochloride acts as an electrophilic partner in these reactions.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. libretexts.orgnih.gov This reaction is widely used due to its mild conditions and tolerance of various functional groups. nih.gov For this compound, this reaction allows for the introduction of a wide range of aryl, vinyl, or alkyl groups at the 4-position of the naphthalene ring.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium precursor, ligand, and base is crucial for the efficiency of the reaction. organic-chemistry.orgyonedalabs.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| m-Dibromobenzene | p-Tolylboronic acid | Pd(PPh₃)₄ | Ba(OH)₂ | DMA | 4,4'-Dimethyl-m-terphenyl | 76 |

| 2,7-Dibromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2,7-Diphenylnaphthalene | 65 |

This table presents data from various sources and is for illustrative purposes; specific reactions with this compound may require optimization. nih.govresearchgate.net

The Heck coupling reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. This reaction is a powerful tool for the arylation or vinylation of alkenes. In the context of this compound, the Heck reaction would involve the coupling of the bromo-naphthalene core with various alkenes to introduce substituted vinyl groups. A notable application is in dearomative difunctionalization reactions of naphthalenes, where a tandem Heck/Suzuki sequence can lead to the formation of spirocyclic compounds. nih.govnih.govresearchgate.net

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.org This reaction is typically catalyzed by a palladium complex and a copper co-catalyst. scirp.org For this compound, this reaction provides a direct method for the introduction of an alkynyl group at the 4-position, leading to the synthesis of 4-alkynylnaphthalen-2-amines. These products are valuable intermediates for the synthesis of more complex heterocyclic compounds and functional materials. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Table 2: Representative Sonogashira Coupling Reaction Conditions

| Aryl Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent |

|---|---|---|---|---|---|

| 3-Bromoaniline | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene |

| Aryl Chloride | Phenylacetylene | Pd-132 | None | Cs₂CO₃ | Dioxane |

This table illustrates typical conditions for Sonogashira reactions and is not specific to this compound. beilstein-journals.orgscirp.orgresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is of great significance in medicinal chemistry and materials science for the synthesis of arylamines. mychemblog.com In the case of this compound, this reaction can be utilized to introduce a secondary or tertiary amino group at the 4-position by coupling with a primary or secondary amine, respectively. The choice of palladium catalyst and ligand is critical for the success of this transformation. wikipedia.orgmychemblog.com

The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.orgmychemblog.com

Chan-Lam Coupling Reactions

The Chan-Lam coupling reaction, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms a carbon-heteroatom bond, typically between an aryl boronic acid and an amine or alcohol. wikipedia.orgresearchgate.net This reaction provides an alternative to the palladium-catalyzed Buchwald-Hartwig amination for C-N bond formation and can often be carried out under milder conditions, sometimes even open to the air at room temperature. wikipedia.orgorganic-chemistry.org For this compound, this reaction could be employed to form a C-N bond at the 4-position. The reaction is versatile and tolerates a wide range of functional groups. researchgate.netresearchgate.net The mechanism is thought to involve a copper(III) intermediate. wikipedia.org

Table 3: Comparison of Buchwald-Hartwig and Chan-Lam Couplings

| Feature | Buchwald-Hartwig Amination | Chan-Lam Coupling |

|---|---|---|

| Catalyst | Palladium | Copper |

| Coupling Partners | Aryl halide and Amine | Aryl boronic acid and Amine/Alcohol |

| Reaction Conditions | Often requires inert atmosphere and elevated temperatures | Can often be run in air at room temperature |

| Advantages | Broad substrate scope, highly developed | Milder conditions, uses a less expensive catalyst |

This table provides a general comparison of the two coupling reactions. wikipedia.orgwikipedia.orgorganic-chemistry.orgrsc.org

Reactions Involving the Amine Functionality

The primary amine group at the C2 position of the naphthalene ring is a versatile functional group, capable of participating in a wide range of nitrogen-centered reactions.

The lone pair of electrons on the nitrogen atom of 4-Bromonaphthalen-2-amine makes it nucleophilic, allowing it to readily react with acylating and sulfonylating agents.

Acylation : Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding N-aryl amide. The base serves to neutralize the HCl or carboxylic acid byproduct.

Sulfonylation : Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base produces a sulfonamide. This reaction, known as the Hinsberg test for primary amines, results in a sulfonamide that is acidic and thus soluble in aqueous alkali.

These reactions are fundamental for protecting the amine group or for synthesizing derivatives with altered chemical properties.

| Transformation | Reagent Class | Specific Example | Product Type |

| Acylation | Acyl Halide | Acetyl chloride | Amide |

| Acylation | Acid Anhydride | Acetic anhydride | Amide |

| Sulfonylation | Sulfonyl Halide | p-Toluenesulfonyl chloride (Tosyl chloride) | Sulfonamide |

| Sulfonylation | Sulfonyl Halide | Methanesulfonyl chloride (Mesyl chloride) | Sulfonamide |

Forming new C-N bonds at the amine nitrogen can be achieved through various modern synthetic methods.

N-Arylation : The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between an amine and an aryl halide. wikipedia.orglibretexts.org While typically used to arylate an amine, it can also be conceptualized for arylating 4-Bromonaphthalen-2-amine with another amine, though its primary utility lies in coupling an aryl halide with a separate amine partner. The reaction involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orgnih.gov The development of specialized phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this transformation. nih.govorganic-chemistry.org

N-Alkylation : Direct alkylation of primary aromatic amines with alkyl halides is often problematic due to overalkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com Modern strategies offer more controlled and selective alternatives:

Reductive Amination : This two-step, often one-pot, procedure involves the condensation of the amine with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comwikipedia.org Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used because they selectively reduce the protonated imine over the carbonyl starting material. masterorganicchemistry.comyoutube.comyoutube.com

Borrowing Hydrogen Catalysis : A greener approach involves the use of alcohols as alkylating agents, catalyzed by transition metal complexes (e.g., manganese, ruthenium). researchgate.netnih.gov The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amine, returning the borrowed hydrogen in the final reduction step. This method produces only water as a byproduct. nih.gov

Multicomponent reactions provide an efficient means of building molecular complexity in a single step.

Mannich Reaction : The classical Mannich reaction is a three-component condensation of an active hydrogen compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine to form a "Mannich base." While applicable, the scope can be limited.

Petasis Reaction : A more versatile variant is the Petasis Borono-Mannich (PBM) reaction. chim.it This reaction involves an amine, a carbonyl compound (often an α-hydroxy acid like glyoxylic acid), and an organoboronic acid. organicreactions.orgwikipedia.org 4-Bromonaphthalen-2-amine can serve as the amine component. The reaction is believed to proceed through the condensation of the amine and carbonyl to form an iminium ion, which is then attacked by the nucleophilic organic group from the boronic acid. The Petasis reaction is highly valued for its operational simplicity and its ability to synthesize complex, unnatural α-amino acids and other amine derivatives. organicreactions.orgdalalinstitute.com Microwave conditions have been shown to improve yields, especially for electron-poor aromatic amines. chim.it

Amide Bond Formation and Derivatization

The primary amino group of this compound is a key functional group that readily participates in amide bond formation. This reaction is fundamental in synthetic organic chemistry for creating a wide array of derivatives with diverse applications. The nucleophilic nature of the amine allows it to react with various acylating agents, such as carboxylic acids (activated in situ), acyl chlorides, and acid anhydrides, to form stable amide linkages.

The synthesis of amides from amines and carboxylic acids often requires activating agents to convert the carboxylic acid into a more electrophilic species, thereby facilitating the nucleophilic attack by the amine. nih.gov Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. Alternative strategies involve the use of boronic acid-based reagents or catalytic methods to promote amidation under milder conditions. nih.gov For electron-deficient amines, specific protocols, such as the in situ formation of acyl fluorides followed by reaction at elevated temperatures, have been developed to achieve efficient coupling where standard methods may fail. rsc.org

Another significant aspect of the reactivity of 4-Bromonaphthalen-2-amine is its derivatization for analytical purposes. thermofisher.com Derivatization is a technique used to modify an analyte to enhance its properties for separation and detection, particularly in chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). researchgate.netpsu.edu For primary amines like 4-Bromonaphthalen-2-amine, derivatization can increase volatility for GC analysis or introduce a chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC. thermofisher.com Common derivatizing reagents for amines include acylating agents (e.g., trifluoroacetic anhydride), silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA), and reagents that introduce a specific tag, such as dansyl chloride or o-phthalaldehyde (B127526) (OPA). thermofisher.com

The table below summarizes various methods applicable for the amide bond formation and derivatization of primary aromatic amines like 4-Bromonaphthalen-2-amine.

| Reaction Type | Reagents/Conditions | Product Type | Purpose | Reference |

| Amidation | Carboxylic Acid, EDC/HOBt | N-(4-Bromonaphthalen-2-yl) amide | Synthesis of derivatives | nih.gov |

| Amidation | Acyl Chloride, Pyridine | N-(4-Bromonaphthalen-2-yl) amide | Synthesis of derivatives | openstax.org |

| Amidation | Acid Anhydride | N-(4-Bromonaphthalen-2-yl) amide | Synthesis of derivatives | openstax.org |

| Derivatization (GC) | BSTFA | Silylated amine | Increased volatility | researchgate.net |

| Derivatization (HPLC) | Dansyl Chloride | Dansylated amine | Fluorescence detection | thermofisher.com |

| Derivatization (HPLC) | OPA/thiol | Isoindole derivative | Fluorescence detection | thermofisher.com |

Intramolecular Cyclization and Ring Formation Reactions

The structure of this compound, featuring a reactive amino group and a bromine atom on a naphthalene scaffold, makes it a valuable precursor for the synthesis of complex cyclic molecules through intramolecular cyclization. These reactions are powerful tools for constructing heterocyclic and polycyclic aromatic systems.

Formation of Heterocyclic Systems from Naphthalenamine Precursors

Naphthalenamine derivatives are versatile building blocks for the synthesis of a wide range of nitrogen-containing heterocycles. numberanalytics.comresearchgate.net The amino group can act as a nucleophile in intramolecular reactions to form new rings. By first derivatizing the amine with a suitable partner containing an electrophilic center or a group that can be activated, a subsequent intramolecular cyclization can lead to the formation of various heterocyclic systems.

For instance, acylation of the amine with a molecule containing a latent functional group can set the stage for cyclization. A classic example is the Skraup synthesis of quinolines, where an aniline (B41778) (or in this case, a naphthalenamine) is heated with glycerol, sulfuric acid, and an oxidizing agent. While this is an intermolecular reaction, analogous intramolecular strategies can be envisioned where a side chain attached to the nitrogen atom contains the necessary carbons to form a new ring.

Modern synthetic methods often employ metal catalysis to facilitate such cyclizations under milder conditions. For example, palladium-catalyzed intramolecular amination reactions (Buchwald-Hartwig amination) can be used to form nitrogen-containing rings if a suitable halo-functionalized side chain is installed on the amine. The bromine atom at the 4-position of the naphthalene ring also offers a handle for further functionalization, which can be exploited to construct precursors for intramolecular cyclization. For example, a Suzuki or Sonogashira coupling at the C-4 position could introduce a side chain that subsequently reacts with the amino group at C-2.

The following table presents examples of strategies that could be adapted for the synthesis of heterocyclic systems from 4-Bromonaphthalen-2-amine precursors.

| Precursor Type | Reaction Type | Catalyst/Reagent | Heterocyclic System Formed | Reference |

| N-alkenyl naphthalenamine | Intramolecular hydroamination | Transition metal catalyst | Tetrahydro-benzoquinoline derivative | frontiersin.org |

| N-acyl naphthalenamine with a terminal alkyne | Intramolecular cyclization | Gold or Platinum catalyst | Indole or quinoline-type systems | organic-chemistry.org |

| 4-Alkynyl-naphthalen-2-amine | Intramolecular hydroamination/cyclization | Transition metal catalyst | Fused pyrrolo-naphthalene systems | organic-chemistry.org |

| N-(2-halophenyl)naphthalen-2-amine | Intramolecular Buchwald-Hartwig amination | Palladium catalyst | Dibenzonaphthyridine-type systems | nih.gov |

Synthesis of Fused Polycyclic Aromatic Compounds

This compound is a valuable starting material for the synthesis of extended, fused polycyclic aromatic compounds (PACs), particularly those containing nitrogen atoms (aza-PACs). These structures are of significant interest in materials science and medicinal chemistry. The intramolecular cyclization of suitably designed derivatives of 4-bromonaphthalen-2-amine is a key strategy for accessing these complex architectures.

A prominent method for constructing such fused systems is through acid-mediated intramolecular cycloaromatization reactions. For example, derivatives of 4-aminonicotinonitriles, which can be prepared from aromatic amines, undergo Friedel–Crafts-type intramolecular cyclization in the presence of strong acids like trifluoromethanesulfonic acid (CF3SO3H) or sulfuric acid (H2SO4) to yield fused polycyclic 1,6-naphthyridin-4-amines. rsc.org This approach utilizes a cyano group as a one-carbon synthon to build the new aromatic ring. rsc.org

Another powerful strategy involves transition metal-catalyzed C-H activation and annulation. For instance, rhodium(III)-catalyzed double C-H activation of N-aryl azoles followed by cyclization with alkynes can efficiently assemble aza-fused polycyclic quinolines. nih.gov This methodology could be adapted to derivatives of 4-Bromonaphthalen-2-amine to construct novel fused systems. The bromine atom on the naphthalene ring can also be utilized in palladium-catalyzed reactions, such as the domino Heck–Suzuki coupling, to first build a complex precursor that then undergoes a subsequent cyclization to form the fused polycyclic system. nih.gov

The table below illustrates synthetic approaches for the formation of fused polycyclic aromatic compounds from precursors conceptually derived from 4-Bromonaphthalen-2-amine.

| Precursor Structure | Reaction Name/Type | Key Reagents/Catalyst | Product (Fused System) | Reference |

| 4-(Naphthalen-2-ylamino)nicotinonitrile | Friedel–Crafts-type cycloaromatization | H2SO4 or CF3SO3H | Benzo[f] organic-chemistry.orgnih.govnaphthyridin-5-amine | rsc.org |

| N-(Aryl)naphthalen-2-amine | Rhodium-catalyzed C-H activation/annulation | [RhCp*Cl2]2, Cu(OAc)2, Alkyne | Fused aza-polycyclic quinoline | nih.gov |

| 2-Bromo-N-propargylanilide derivative | Domino Heck–Suzuki coupling / cyclization | Palladium catalyst | Indolo[2,3-b]quinoline | nih.gov |

| Vinyl cyclopropanecarboxamide (B1202528) derivative | Palladium-catalyzed intramolecular aza-Wacker-type cyclization | Pd(PPh3)2Cl2, O2 | Fused aza-polycyclic system | nih.gov |

Computational and Theoretical Studies on 4 Bromonaphthalen 2 Amine Hydrochloride and Analogues

Computational Studies on Structure-Reactivity Relationships

Computational and theoretical studies are pivotal in elucidating the intricate relationships between the molecular structure of 4-Bromonaphthalen-2-amine (B1280848) hydrochloride and its chemical reactivity or biological activity. These in silico methods provide valuable insights into electronic properties, molecular geometries, and intermolecular interactions, which are fundamental to understanding and predicting the behavior of this compound and its analogues. Methodologies such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are commonly employed to explore these connections.

Density Functional Theory (DFT) Calculations:

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For 4-Bromonaphthalen-2-amine and its derivatives, DFT calculations can determine various electronic properties that govern their reactivity. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Quantitative Structure-Activity Relationship (QSAR) Studies:

QSAR is a computational modeling technique that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of 4-Bromonaphthalen-2-amine, QSAR models can predict their activity based on calculated molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as:

Electronic Descriptors: These include HOMO and LUMO energies, dipole moment, and partial atomic charges. They describe the electronic distribution and polarizability of the molecule.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include molecular connectivity indices. nih.gov

Thermodynamic Descriptors: Properties like the partition coefficient (log P), which measures lipophilicity, are crucial for predicting how a molecule will behave in a biological system. nih.gov

QSAR studies on various naphthalene (B1677914) derivatives have demonstrated the importance of lipophilicity (log P) and electronic parameters (like HOMO energy) in describing their antimicrobial or other biological activities. nih.gov A typical QSAR study would involve synthesizing a series of analogues with varied substituents, measuring their biological activity, calculating a range of molecular descriptors, and then using statistical methods to build a predictive model.

The following interactive table illustrates a hypothetical QSAR dataset for a series of 4-Bromonaphthalen-2-amine analogues, where substituents (R) are varied to modulate activity. The descriptors shown are commonly used in such studies.

This table is representative and for illustrative purposes only. pMIC is the negative logarithm of the Minimum Inhibitory Concentration.

From such data, a QSAR equation could be derived, for instance: pMIC = c₀ + c₁(logP) + c₂(HOMO) + ... This equation would quantitatively describe how changes in the electronic and lipophilic properties of the analogues influence their activity, guiding the design of more potent compounds.

Molecular Docking Studies:

Molecular docking is another computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein or DNA. This method is instrumental in structure-based drug design. For 4-Bromonaphthalen-2-amine hydrochloride and its analogues, docking studies can help to visualize and analyze potential binding modes within the active site of a biological target. These studies can rationalize observed biological activities and provide a structural basis for the structure-activity relationships identified through QSAR. researchgate.net The binding affinity is often estimated using a scoring function, which can help rank different analogues based on their predicted potency.

Table of Mentioned Compounds

Advanced Synthetic Applications of 4 Bromonaphthalen 2 Amine Hydrochloride As a Building Block

Precursor for Complex Aromatic Heterocycles

The dual reactivity of 4-Bromonaphthalen-2-amine (B1280848) allows for its elaboration into a variety of complex aromatic and heterocyclic structures. The amino group serves as a key nucleophile or a directing group, while the bromo substituent is an ideal handle for cross-coupling reactions, enabling the construction of fused ring systems and highly substituted aromatic compounds.

While 4-Bromonaphthalen-2-amine does not directly participate as the amine component in the classic Biginelli reaction, it serves as a precursor to the requisite aldehyde component for synthesizing naphthalene-fused dihydropyrimidines. The Biginelli reaction is a multicomponent reaction that typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones (DHPMs). wikipedia.orgresearchgate.net These scaffolds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities. organic-chemistry.orgorganic-chemistry.org

A plausible synthetic route to incorporate the 4-bromonaphthalene moiety into a DHPM scaffold begins with the conversion of 4-Bromonaphthalen-2-amine to 4-bromo-2-naphthaldehyde. This transformation can be achieved via a Sandmeyer reaction, where the amine is first diazotized and then converted to a nitrile, followed by reduction to the aldehyde. Once the aldehyde is obtained, it can be subjected to Biginelli condensation conditions with a β-dicarbonyl compound and urea (or thiourea) to yield the target dihydropyrimidine (B8664642).

| Step | Reaction | Description |

| 1 | Diazotization/Sandmeyer Reaction | Conversion of the amine group of 4-Bromonaphthalen-2-amine to a nitrile group (-CN). |

| 2 | Reduction | Reduction of the nitrile to the corresponding aldehyde, 4-bromo-2-naphthaldehyde. |

| 3 | Biginelli Condensation | A three-component reaction of 4-bromo-2-naphthaldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea under acidic catalysis to form the dihydropyrimidine ring. wikipedia.orgresearchgate.netresearchgate.net |

This multi-step approach allows the rigid, bulky 4-bromonaphthyl group to be installed at the C4 position of the dihydropyrimidine ring, creating novel structures for biological screening.

The 1,3,4-oxadiazole (B1194373) ring is a prominent heterocycle in medicinal chemistry, known for a wide spectrum of pharmacological activities. rsc.orgmdpi.comfrontiersin.org 4-Bromonaphthalen-2-amine hydrochloride can be utilized as a starting material for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles bearing a 4-bromonaphthyl substituent. The most common synthetic route involves the cyclodehydration of N,N'-diacylhydrazines. rsc.org

To achieve this, 4-Bromonaphthalen-2-amine must first be converted to 4-bromonaphthalene-2-carboxylic acid. This can be accomplished through the Sandmeyer reaction, converting the amine to a nitrile, which is then hydrolyzed to the carboxylic acid. The resulting acid is subsequently reacted with hydrazine (B178648) to form the corresponding acid hydrazide. This key intermediate, 4-bromonaphthalene-2-carbohydrazide, can then be acylated with a second carboxylic acid (or acid chloride) and cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to furnish the desired 1,3,4-oxadiazole derivative.

| Reagent Type | Examples | Purpose in Oxadiazole Synthesis |

| Starting Material | 4-Bromonaphthalene-2-carboxylic acid (derived from the amine) | Provides one of the acyl groups for the diacylhydrazine precursor. |

| Acylating Agent | Various aromatic/aliphatic acid chlorides or carboxylic acids | Provides the second acyl group to form the diacylhydrazine. |

| Cyclodehydrating Agent | POCl₃, SOCl₂, PPA, Triflic anhydride | Promotes the intramolecular cyclization to form the 1,3,4-oxadiazole ring. rsc.org |

This synthetic strategy enables the fusion of the naphthalene (B1677914) core with the oxadiazole heterocycle, creating hybrid molecules with potential applications in drug discovery.

Carbazole (B46965) derivatives are of significant interest due to their unique photophysical properties and biological activities, including anticancer and antimicrobial effects. wikipedia.orgrsc.org 4-Bromonaphthalen-2-amine is an excellent precursor for the synthesis of benzo[a]carbazoles through transition metal-catalyzed cross-coupling followed by intramolecular cyclization.

A highly effective method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. nrochemistry.com In this approach, 4-Bromonaphthalen-2-amine can be coupled with a 2-halophenyl derivative (e.g., 2-bromoiodobenzene). The resulting diarylamine intermediate can then undergo an intramolecular C-H activation/arylation reaction, often catalyzed by palladium, to form the fused carbazole ring system. This tandem, one-pot approach provides an efficient route to complex carbazoles. organic-chemistry.org

Plausible Reaction Scheme for Benzo[a]carbazole Synthesis:

Buchwald-Hartwig Amination: 4-Bromonaphthalen-2-amine is reacted with an ortho-dihalogenated benzene (B151609) derivative in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., NaOt-Bu).

Intramolecular C-H Arylation: The diarylamine intermediate, without isolation, undergoes a subsequent palladium-catalyzed intramolecular cyclization to yield the final benzo[a]carbazole product.

This strategy offers a modular approach to a wide range of substituted carbazoles by varying the coupling partners.

The rigid frameworks of naphthoimidazole and naphthodiazine (benzoquinazoline) are important in medicinal chemistry and materials science.

Naphthoimidazole Synthesis: The construction of a naphtho[2,1-d]imidazole ring typically requires a naphthalene-1,2-diamine precursor. 4-Bromonaphthalen-2-amine can be converted into the necessary 4-bromo-naphthalene-1,2-diamine intermediate through a two-step process: regioselective nitration at the C1 position followed by reduction of the nitro group. The resulting diamine can then be cyclized by reacting with various reagents, such as aldehydes or carboxylic acids, under acidic conditions to yield the target naphthoimidazole scaffold.

Naphthodiazine (Benzoquinazoline) Synthesis: A convenient method for synthesizing benzo[g]quinazolines from naphthylamines has been reported. nih.govmdpi.com This involves the initial protection of the amine group (e.g., as an acetamide), followed by a cyclization reaction. For instance, N-acetyl-4-bromonaphthalen-2-amine can be treated with hexamethylenetetramine in trifluoroacetic acid, followed by oxidation with potassium ferricyanide, to construct the benzoquinazoline nucleus in good yields. nih.gov This method provides an efficient alternative to previously established synthetic routes. researchgate.netnih.gov

Role in the Construction of Advanced Organic Materials Precursors

The unique electronic properties of the naphthalene core make 4-Bromonaphthalen-2-amine an attractive building block for precursors to advanced organic materials, particularly for applications in organic electronics. Derivatives of this compound are investigated as components of hole-transporting materials (HTMs) for Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. rsc.orgnih.govnih.govrsc.org

Carbazole and triphenylamine (B166846) derivatives are well-known for their excellent hole-transport properties due to their electron-rich nature. nih.gov By using 4-Bromonaphthalen-2-amine as a starting material for benzo[a]carbazoles (as described in section 5.1.3), novel core structures for HTMs can be synthesized. The extended π-conjugation of the benzo[a]carbazole system, combined with further derivatization, can be used to tune the material's HOMO/LUMO energy levels, thermal stability, and morphological properties. nih.gov

Furthermore, the bromo- and amino- functionalities allow for the introduction of other key moieties used in organic electronics, such as triphenylamine or spirobifluorene units, via cross-coupling reactions. rsc.orgnih.gov Naphthalimide derivatives, accessible from precursors like 4-bromo-1,8-naphthalic anhydride, are also widely used as electron-accepting units in bipolar materials for OLEDs. mdpi.comresearchgate.netnih.gov The synthetic versatility of 4-Bromonaphthalen-2-amine allows for the creation of complex molecular architectures tailored for high-performance electronic devices.

Derivatization Strategies for Functional Group Diversification

The presence of both an amino group and a bromine atom on the naphthalene scaffold of 4-Bromonaphthalen-2-amine allows for a multitude of derivatization strategies, enabling extensive functional group diversification.

Reactions at the Amino Group:

N-Acylation: The primary amine can be readily acylated using acid chlorides or anhydrides to form stable amide derivatives. This is a fundamental transformation used for protecting the amine or for introducing carbonyl-containing functional groups. bath.ac.ukresearchgate.net

Reactions at the Bromo Group: The C-Br bond is a versatile handle for modern cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron species (boronic acid or ester), enabling the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C4 position. organic-chemistry.orgwikipedia.orgyoutube.comnih.govmdpi.com The reaction is known for its mild conditions and high functional group tolerance.

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl bromide with a terminal alkyne, providing a direct route to arylalkynes. wikipedia.orgorganic-chemistry.orgresearchgate.netnrochemistry.comlibretexts.org These products are valuable intermediates for further transformations or as components in conjugated materials.

Ullmann Condensation: This copper-catalyzed reaction allows for the formation of C-N, C-O, or C-S bonds. It is particularly useful for coupling the aryl bromide with amines (Goldberg reaction), alcohols/phenols (Ullmann ether synthesis), or thiols. frontiersin.orgwikipedia.orgthermofisher.comorganic-chemistry.orgmdpi.com

| Coupling Reaction | Catalyst System | Bond Formed | Introduced Group |

| Suzuki-Miyaura | Pd(0) catalyst, Base | C-C | Aryl, Heteroaryl, Alkyl, Vinyl |

| Sonogashira | Pd(0) catalyst, Cu(I) cocatalyst, Base | C-C (sp²-sp) | Alkynyl |

| Ullmann | Cu(I) or Cu(0) catalyst, Base | C-N, C-O, C-S | Arylamino, Aryloxy, Arylthio |

These derivatization strategies collectively provide a powerful toolkit for modifying the 4-Bromonaphthalen-2-amine scaffold, generating a diverse library of compounds for various applications in chemistry and materials science.

Development of Conjugation Strategies on Modified Surfaces

The utilization of this compound as a foundational building block extends to the innovative field of surface chemistry, particularly in the development of conjugation strategies for modified surfaces. The unique structural characteristics of this compound, namely the presence of a reactive primary amine group and a bromo-naphthalene core, offer a versatile platform for the covalent attachment of molecules to various substrates. This enables the creation of functionalized surfaces with tailored chemical, physical, and biological properties for advanced applications.

The primary amine group on the naphthalene ring serves as a key reactive handle for immobilization onto surfaces that have been pre-functionalized with complementary reactive groups. Common strategies involve reactions with surfaces modified to feature N-hydroxysuccinimide (NHS) esters, aldehydes, or epoxides. For instance, the amine can readily react with NHS-activated surfaces to form stable amide bonds, a widely employed method in the creation of biosensors and microarrays.

The bromine atom on the naphthalene structure introduces another layer of functionality. While it can be retained to modulate the electronic properties of the surface or to serve as a heavy atom for imaging techniques, it can also be exploited in further chemical transformations. For example, through palladium-catalyzed cross-coupling reactions such as the Suzuki or Sonogashira coupling, a wide array of functional moieties can be introduced at the bromine position. This post-immobilization modification allows for a multi-step "grafting-from" approach, where the surface-bound bromonaphthalene unit acts as a scaffold for the synthesis of more complex surface architectures.

Detailed research has demonstrated the potential of aminonaphthalene derivatives in the fabrication of functional materials. The rigid and planar naphthalene core can impart desirable characteristics to the modified surface, such as enhanced thermal stability and defined spatial orientation of the conjugated molecules. This is particularly advantageous in applications where precise control over the surface morphology and the presentation of immobilized molecules is critical.

The development of these conjugation strategies opens up possibilities for a range of applications. By attaching biomolecules such as DNA, peptides, or enzymes, surfaces can be engineered for specific biological recognition events. Furthermore, the inherent fluorescence of the naphthalene core can be harnessed for the development of surfaces with intrinsic optical reporting capabilities, eliminating the need for external fluorescent labels in certain sensing applications.

Interactive Data Table: Key Reactive Groups in Surface Conjugation

| Compound/Functional Group | Role in Surface Conjugation | Type of Linkage Formed |

| This compound | Building block for surface modification | Covalent bond via amine group |

| N-hydroxysuccinimide (NHS) ester | Surface activating group | Amide bond |

| Aldehyde | Surface reactive group | Schiff base (reducible to amine) |

| Epoxide | Surface reactive group | Amine bond |

Future Research Directions and Emerging Methodologies

Development of Stereoselective Syntheses for Chiral Naphthalenamine Derivatives

The synthesis of enantiomerically pure chiral amines is a cornerstone of pharmaceutical and materials chemistry. nih.gov For naphthalenamine derivatives, achieving high stereoselectivity is crucial for developing compounds with specific biological activities or optical properties. Current research focuses on several key areas:

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of imines, enamines, and N-heteroaromatic compounds is a powerful tool for creating chiral amines. nih.govacs.org Future work could involve designing chiral ligands, such as novel phosphino-oxazolines or P-stereogenic phosphines, specifically tailored for the asymmetric hydrogenation of precursors to chiral 4-bromonaphthalen-2-amine (B1280848) derivatives. nih.govacs.org

Biocatalysis: Enzymes offer a highly selective and environmentally friendly route to chiral molecules. Biocatalytic methods, such as carbene N-H insertion using engineered metalloproteins, could be adapted to produce specific enantiomers of α-substituted naphthalenamine derivatives. rochester.edu This approach allows for fine-tuning the chiral environment to achieve high stereoinduction. rochester.edu

Chiral Resolution: For racemic mixtures, chiral resolution remains a viable strategy. Advanced methods, such as the formation and separation of diastereomers using chiral resolving agents like (S)-proline in conjunction with borane (B79455) complexes, can be optimized for naphthalenamine systems. nih.gov

These methodologies promise to provide access to a wider range of structurally diverse and stereochemically pure naphthalenamine derivatives for various applications.

Exploration of Photoredox Catalysis in Functionalization

Visible-light photoredox catalysis has emerged as a mild and powerful method for forming a variety of chemical bonds. nih.gov Its application to the 4-bromonaphthalen-2-amine motif could enable novel functionalizations of both the naphthalene (B1677914) core and the amine group.

C-H Functionalization: Photoredox catalysis can generate reactive radical species under gentle conditions, enabling direct C-H functionalization. nih.gov This could be applied to introduce new substituents onto the naphthalene ring, complementing traditional methods.

Dearomatization: Intermolecular dearomatization of naphthalene derivatives has been achieved using photoredox catalysis, providing access to multi-substituted 1,2-dihydronaphthalenes. researchgate.net Applying this to the bromo-amine scaffold could yield complex, three-dimensional structures.

Cross-Coupling Reactions: Dual catalysis systems combining photoredox catalysts with transition metals like nickel can facilitate C-N and C-O bond formation. nih.gov This strategy could be used to replace the bromine atom on the naphthalene ring with various amines, alcohols, or other nucleophiles under mild conditions. nih.gov

Amine Functionalization: The amine group itself can be functionalized using photoredox methods. For instance, the generation of α-amino radicals can lead to new C-C bond formations, expanding the molecular complexity. nih.govcolumbia.edu

The table below summarizes potential photoredox-catalyzed reactions for functionalizing the 4-bromonaphthalen-2-amine scaffold.

| Reaction Type | Potential Application | Catalyst System Example |

| C-N Cross-Coupling | Replacement of bromine with various amines | Heterogeneous CdS / Nickel Dual Catalysis |

| Dearomatization | Synthesis of 1,2-dihydronaphthalenes | Organic Photocatalyst with α-amino acids |

| Hydroboration | Introduction of boryl groups for further functionalization | Photoredox and Hydrogen Atom Transfer (HAT) Catalysis |

| α-Amino C-H Arylation | Functionalization adjacent to the amine group | Ru(bpy)₃²⁺ or similar photocatalysts |

Integration of Flow Chemistry for Scalable Synthesis

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and straightforward scalability. wiley-vch.dealmacgroup.com For the synthesis of 4-bromonaphthalen-2-amine hydrochloride and its derivatives, flow chemistry presents several promising avenues.

Improved Safety and Control: Many reactions used in the synthesis of aromatic amines and their functionalization involve hazardous reagents or extreme temperatures. wiley-vch.de Flow reactors minimize the volume of hazardous material at any given time and allow for precise control over reaction parameters like temperature and residence time, leading to safer and more reproducible processes. almacgroup.com

Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period or by "numbering up" (running multiple reactors in parallel). almacgroup.com This facilitates the transition from laboratory-scale discovery to industrial-scale production.

Multi-step Synthesis: Flow chemistry allows for the integration of multiple reaction and purification steps into a single continuous sequence. almacgroup.com This has been demonstrated in the synthesis of naphthalimide derivatives and could be applied to create a streamlined, automated process for producing functionalized naphthalenamines. bohrium.comresearchgate.net

Application of Machine Learning in Reaction Prediction and Optimization

Machine learning (ML) and artificial intelligence (AI) are transforming chemical research by enabling the prediction of reaction outcomes, optimization of reaction conditions, and discovery of novel reaction pathways. nih.gov

Reaction Outcome Prediction: ML models can be trained on large datasets of chemical reactions to predict the major products of a reaction given the reactants and conditions. nips.ccresearchgate.net For a multifunctional scaffold like 4-bromonaphthalen-2-amine, ML could predict regioselectivity in functionalization reactions.

Yield Optimization: By analyzing reaction data, ML algorithms can identify the optimal conditions (e.g., temperature, solvent, catalyst) to maximize the yield of a desired product, reducing the need for extensive experimental screening. cmu.edu

Reactivity Prediction: Quantum mechanics-based calculations can be combined with ML models, such as graph attention neural networks, to predict the intrinsic reactivity of different sites on a molecule. arxiv.org This would allow researchers to anticipate how the bromine and amine groups on the naphthalene ring influence its reactivity towards various reagents. arxiv.org

The synergy between computational prediction and experimental work promises to accelerate the discovery and development of new reactions and derivatives related to 4-bromonaphthalen-2-amine. nih.govcmu.edu

Investigation of Novel Reactivity of the Naphthalene Bromine-Amine Motif

The specific arrangement of an electron-donating amino group and a halogen on the naphthalene core creates a unique electronic profile that can be exploited for novel chemical transformations. The interplay between these two groups can influence regioselectivity and enable reactivity not readily accessible with other substitution patterns.

Future research could focus on:

Directed C-H Functionalization: The amino group, or a derivative thereof, could act as a directing group to guide the functionalization of specific C-H bonds on the naphthalene ring, a strategy that has been effective with other directing groups like carbonyls. anr.frresearchgate.net

Tandem Reactions: The presence of two distinct functional groups allows for the design of tandem or cascade reactions where both the amine and the bromine participate sequentially in a single synthetic operation. For example, an initial reaction at the amine could be followed by an intramolecular cyclization involving the bromine atom.

Synthesis of Heterocycles: The bromine and amine functionalities are ideally positioned for annulation reactions to construct fused heterocyclic systems. This could involve intramolecular coupling reactions or condensation with bifunctional reagents to build new rings onto the naphthalene scaffold.

By exploring these avenues, chemists can unlock new synthetic pathways and create a diverse library of complex molecules based on the 4-bromonaphthalen-2-amine framework.

Q & A

Q. What are the recommended synthetic routes for 4-Bromonaphthalen-2-amine hydrochloride, and how can intermediates be optimized?

- Methodological Answer : A common approach involves bromination of naphthalen-2-amine derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–5°C). Subsequent purification via recrystallization or column chromatography (e.g., silica gel, eluent: dichloromethane/methanol) ensures removal of unreacted starting materials. The hydrochloride salt is typically formed by treating the free base with HCl in anhydrous ether . Optimization may involve adjusting reaction time, temperature, and stoichiometry to minimize side products like di-brominated analogs.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- 1H/13C NMR : Confirm the presence of aromatic protons (δ 6.8–8.2 ppm) and the amine-hydrochloride moiety (broad singlet at δ 4.5–5.5 ppm).

- HPLC : Employ a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% is typical for research-grade material).

- Melting Point Analysis : Compare observed values (e.g., 220–225°C) with literature data to verify consistency .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine particles.

- First Aid : For skin exposure, wash immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if symptoms persist.

- Waste Disposal : Segregate halogenated waste and coordinate with certified hazardous waste handlers .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in pharmaceutical intermediate synthesis?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying conditions (pH, temperature) to identify rate-limiting steps.

- Isotopic Labeling : Use deuterated analogs (e.g., D6-dimethylamino derivatives) to track hydrogen transfer in coupling reactions.

- Computational Modeling : Apply DFT calculations to predict electron density distribution in the bromonaphthalene ring, guiding functionalization strategies .

Q. What strategies address stability challenges of this compound under acidic or thermal conditions?

- Methodological Answer :

- pH Stability Tests : Incubate the compound in buffers (pH 2–10) and analyze degradation products via LC-MS.

- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >150°C) to optimize storage conditions.

- Lyophilization : For long-term storage, lyophilize the hydrochloride salt to prevent hydrolysis .

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?

- Methodological Answer :

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out assay-specific artifacts.

- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assay).

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 2-(3-Bromophenyl)ethanamine Hydrochloride) to identify structure-activity trends .

Data Contradiction Analysis

Q. Why might NMR spectra of this compound show unexpected peaks, and how can this be addressed?

- Methodological Answer :

- Impurity Identification : Compare with known byproducts (e.g., de-brominated analogs) using high-resolution mass spectrometry (HRMS).

- Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d6) are free from moisture, which can protonate the amine and shift peaks.

- Dynamic Effects : Use variable-temperature NMR to distinguish between tautomers or conformational isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.